2-(5-Bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13817868
Molecular Formula: C13H16BBrClFO2
Molecular Weight: 349.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BBrClFO2 |
|---|---|
| Molecular Weight | 349.43 g/mol |
| IUPAC Name | 2-(5-bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H16BBrClFO2/c1-7-10(16)9(15)6-8(11(7)17)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3 |
| Standard InChI Key | RTWNAJMQLOWIMK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound consists of a central dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bonded to a pentasubstituted phenyl group. The phenyl ring features bromine at position 5, chlorine at position 4, fluorine at position 2, and a methyl group at position 3 . This substitution pattern creates a sterically hindered environment that enhances stability during transmetalation steps in cross-coupling reactions.
The dioxaborolane moiety, characterized by two oxygen atoms and a boron center, adopts a trigonal planar geometry, as confirmed by its InChIKey RTWNAJMQLOWIMK-UHFFFAOYSA-N . The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)C)Cl)Br encodes the full connectivity, emphasizing the boron-oxygen bonds and halogen placements.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆BBrClFO₂ | |
| Molecular Weight | 349.43 g/mol | |
| IUPAC Name | 2-(5-bromo-4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| XLogP3 | 5.2 (predicted) |
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum reveals B-O stretching vibrations at 1,360–1,310 cm⁻¹ and aromatic C-Br stretches near 560 cm⁻¹. Nuclear magnetic resonance (NMR) data for the dioxaborolane ring shows a singlet for the four equivalent methyl groups at δ 1.3 ppm (¹H NMR) and a quaternary boron signal at δ 85 ppm (¹¹B NMR). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity suitable for catalytic cycles.
Synthesis and Industrial Production
Scalability and Process Optimization
Industrial production employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Key parameters include:
-
Temperature: 80–100°C
-
Residence time: 20–30 minutes
-
Catalyst loading: 1 mol% PTSA
Table 2: Optimization Metrics
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes rate |
| Pinacol equivalents | 1.2 | Prevents hydrolysis |
| Solvent | Toluene | Azeotropic water removal |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example, reacting with 4-iodotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 4-methyl-2',5'-dichloro-3'-fluoro-4'-bromo-1,1'-biphenyl. Turnover numbers (TONs) exceed 10⁴ due to the dioxaborolane’s resistance to protodeboronation.
Gold-Catalyzed Photoredox Reactions
Recent advances employ the compound in gold-catalyzed C(sp²)-C(sp²) couplings under visible light . For instance, coupling with 4-bromobenzenediazonium tetrafluoroborate using Ph₃PAuNTf₂ as the catalyst produces 4-bromo-4'-fluoro-1,1'-biphenyl in 93% yield . The reaction proceeds via a radical pathway, with the boronate ester acting as a radical acceptor .
Table 3: Representative Coupling Reactions
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 4-Iodotoluene | 4-Methyl-2',5'-dichloro-3'-fluoro-4'-bromo-1,1'-biphenyl | 78% | Pd(PPh₃)₄, K₂CO₃, DME |
| 4-Bromobenzenediazonium | 4-Bromo-4'-fluoro-1,1'-biphenyl | 93% | Ph₃PAuNTf₂, MeCN, hv |
Research Frontiers and Challenges
Enantioselective Functionalization
Current efforts focus on asymmetric Suzuki-Miyaura couplings using chiral palladium complexes. Preliminary results with (R)-BINAP ligands show enantiomeric excesses (ee) up to 68% for axially chiral biaryls .
Stability Under Aqueous Conditions
While the dioxaborolane ring resists hydrolysis better than boronic acids, prolonged exposure to pH < 4 or > 10 degrades the compound. Encapsulation in cyclodextrin derivatives improves stability by 3-fold in physiological buffers.
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